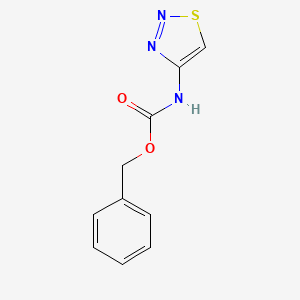

benzyl N-(thiadiazol-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl N-(thiadiazol-4-yl)carbamate is a carbamate derivative featuring a thiadiazole heterocycle linked to a benzyl group via a carbamate bridge. Carbamates are widely used in medicinal chemistry due to their stability, bioactivity, and versatility as protecting groups for amines. The thiadiazole moiety contributes to diverse biological activities, including antimicrobial and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(thiadiazol-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-amino-1,2,3-thiadiazole. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(thiadiazol-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl N-(thiadiazol-4-yl)carbamate is a compound of increasing interest in various scientific fields due to its unique structural characteristics and potential biological activities. This article explores its applications, focusing on pharmaceutical and agricultural uses, supported by case studies and data tables.

Inhibition of Lysosomal Acid Lipase

Research has indicated that thiadiazole carbamates, including this compound, serve as potent inhibitors of lysosomal acid lipase (LAL), which is relevant for treating Niemann-Pick type C disease, a lysosomal storage disorder. The compound demonstrated selective inhibition of LAL without affecting other lipases at tested concentrations, making it a promising candidate for therapeutic development in metabolic disorders .

Case Study: Efficacy in Cell Lines

A study assessed the efficacy of various thiadiazole carbamates in inhibiting LAL activity in human cell lines. The results showed that these compounds could significantly reduce cholesterol accumulation by specifically inhibiting LAL, with IC50 values in the mid-nanomolar range, indicating high potency .

Anti-inflammatory and Metabolic Disorder Treatment

This compound has also been investigated for its potential as an inhibitor of α/β-hydrolase domain 6 (ABHD6), which is implicated in inflammation and metabolic disorders. Optimization studies revealed that modifications to the thiadiazole structure could enhance inhibitory activity against ABHD6, suggesting avenues for drug development targeting these pathways .

Table: Inhibitory Activities of Thiadiazole Carbamates

| Compound | Structure | IC50 (μM) | % Inhibition at 10 μM |

|---|---|---|---|

| 1 | - | 0.044 | 16% |

| 2 | - | 0.043 | 21% |

| 3 | - | 0.072 | 13% |

Pesticidal Properties

This compound has shown potential as a pesticide due to its ability to combat phytopathogenic microorganisms. Its structural similarities to other effective fungicides suggest it can be utilized against a range of agricultural pests and pathogens .

Case Study: Crop Protection Efficacy

Field trials have demonstrated that compounds with similar structures exhibit significant fungicidal properties against various fungal pathogens, including those affecting crops like tomatoes and potatoes. This opens up possibilities for developing new agricultural products based on this compound.

Nematicidal Activity

The compound has also been evaluated for its nematicidal properties against root-knot nematodes, which are detrimental to crop yield. Studies have indicated that thiadiazole derivatives can effectively reduce nematode populations in treated soil, enhancing plant health and productivity .

Mechanism of Action

The mechanism of action of benzyl N-(thiadiazol-4-yl)carbamate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can occur through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The compound may also interfere with cellular pathways, leading to its biological effects .

Comparison with Similar Compounds

Structural Analogues with Varied Protecting Groups

tert-Butyl N-(Thiadiazol-4-yl)carbamate

- Structure : Replaces the benzyl group with a tert-butyl moiety.

- Synthesis : Prepared via tert-butyl carbamate protection of thiadiazol-4-amine intermediates, as described in general methods for tert-butyl carbamates .

- Properties :

- Applications : Commonly used in peptide synthesis and as intermediates in drug discovery .

Ethyl N-[(Benzyloxy)thiocarbonyl]carbamate

- Structure : Features an ethyl group and a thiocarbonyl-bridged benzyloxy substituent .

- Synthesis : Formed via reaction of benzyl alcohol with ethyl isothiocyanatoformate under reflux .

- Properties :

Thiazole-Containing Carbamates

Benzyl ((S)-4-Methyl-1-oxo-1-...-propan-2-yl)carbamate (Compound 27a)

- Structure : Combines a benzyl carbamate with a thiazole ring and peptide-like side chains .

- Synthesis: Derived from coupling benzyl-protected amino acids with thiazole-containing amines .

- Properties: Exhibits improved bioavailability compared to simple thiadiazolyl carbamates due to peptidomimetic features.

N-[5-(4-R-Benzyl)thiazol-2-yl]carbamates

- Structure : Incorporates substituted benzyl groups (e.g., 4-fluoro, 4-chloro) on the thiazole ring .

- Synthesis : Synthesized via acylation of thiazol-2-ylamines with chloroacetyl chloride, followed by sulfur-morpholine treatment .

- Properties :

Thiadiazole Derivatives with Alternative Functional Groups

Di-tert-Butyl (Benzo[2,1,3]thiadiazole-4,7-diylbis(4,1-phenylene))dicarbamate (Boc₂BTZ)

- Structure : Symmetric dicarbamate with a benzothiadiazole core .

- Synthesis : Formed using 1.5 equivalents of carbamate precursor under coupling conditions .

- Properties: Extended conjugation enables applications in optoelectronics (e.g., as a fluorophore). Reduced solubility in polar solvents compared to mono-carbamates .

2-(4-Fluorobenzylidene)-N-(4-Methoxybenzylidene)-1,3,4-thiadiazol-2-amine

- Structure : Schiff base derivative with fluorinated and methoxylated benzylidene groups .

- Properties :

Comparative Data Table

*Estimated based on analogous structures.

Key Research Findings

- Steric and Electronic Effects : The benzyl group in this compound offers moderate steric bulk compared to tert-butyl derivatives, balancing reactivity and stability .

- Biological Activity : Thiazole-containing carbamates (e.g., Compound 27a) show superior bioactivity over thiadiazole analogs, likely due to enhanced hydrogen-bonding capacity .

- Synthetic Flexibility : Thiadiazole carbamates are more reactive in cyclization reactions than thiazole derivatives, enabling diverse heterocyclic scaffolds .

Biological Activity

Benzyl N-(thiadiazol-4-yl)carbamate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a benzyl group linked to a carbamate moiety, which is further connected to a thiadiazole ring. This unique structure contributes to its reactivity and biological properties, making it a candidate for various applications in drug development.

The biological activity of this compound is largely attributed to its interactions with specific enzymes and proteins. The thiadiazole ring can form covalent bonds or engage in non-covalent interactions such as hydrogen bonding, leading to the inhibition of target enzymes. Notably, it has been shown to inhibit lysosomal acid lipase (LAL), which plays a crucial role in lipid metabolism .

1. Enzyme Inhibition

This compound exhibits potent inhibition of lysosomal acid lipase, with IC50 values in the mid-nanomolar range. This inhibition leads to significant reductions in cholesterol levels, similar to the well-known inhibitor orlistat .

2. Anticancer Properties

Research indicates that compounds related to this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 3.58 to 15.36 μM against cancer cells while exhibiting lower toxicity towards normal cells .

Table 1: Cytotoxicity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| 4a | HCT-116 | 9.94 | High potency |

| 4f | MCF-7 | 2.74 | Comparable to sorafenib |

| 4r | MCF-7 | 3.85 | Superior activity compared to other compounds |

3. Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. Studies have shown that they can inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, contributing to their antibacterial effects .

Case Studies

Case Study 1: Inhibition of Lysosomal Acid Lipase

In a study evaluating the efficacy of thiadiazole carbamates on LAL inhibition, researchers found that this compound selectively inhibited LAL without affecting other lipases at tested concentrations. This selectivity is crucial for developing therapeutic agents aimed at treating lipid metabolism disorders .

Case Study 2: Anticancer Activity Evaluation

A series of benzothiazole derivatives, closely related to this compound, were synthesized and tested against several cancer cell lines. The results indicated that these compounds could induce cell cycle arrest in the G2-M phase, suggesting their potential as anticancer agents through multi-target inhibition mechanisms .

Properties

CAS No. |

4100-28-1 |

|---|---|

Molecular Formula |

C10H9N3O2S |

Molecular Weight |

235.26 g/mol |

IUPAC Name |

benzyl N-(thiadiazol-4-yl)carbamate |

InChI |

InChI=1S/C10H9N3O2S/c14-10(11-9-7-16-13-12-9)15-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,14) |

InChI Key |

JCWFPLYWTWIKBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CSN=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.